Glycine, N-[2-(dodecylamino)ethyl]-
Overview
Description
Glycine, N-[2-(dodecylamino)ethyl]-: is a synthetic compound with the molecular formula C18H39N3O2 . It is also known by other names such as N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine and Dodicin . This compound is characterized by its amphiphilic nature, which makes it useful in various applications, particularly in the field of surfactants and detergents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[2-(dodecylamino)ethyl]- typically involves the reaction of dodecylamine with N-(2-chloroethyl)glycine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycine, N-[2-(dodecylamino)ethyl]- can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or under acidic conditions.
Reduction: Reagents like or .
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
Chemistry: Glycine, N-[2-(dodecylamino)ethyl]- is used as a surfactant in various chemical formulations. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions .
Biology: In biological research, this compound is used to study membrane proteins and their interactions due to its ability to integrate into lipid bilayers .
Industry: The compound is used in the production of detergents and cleaning agents due to its surfactant properties .
Mechanism of Action
The mechanism of action of Glycine, N-[2-(dodecylamino)ethyl]- primarily involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property is particularly useful in drug delivery systems where enhanced permeability is desired .
Comparison with Similar Compounds
- Lauryl diethylenediaminoglycine
- N-(2-(2-Dodecylaminoethylamino)ethyl)glycine
- 3,6,9-Triazaheneicosanoic acid
Comparison:
- Lauryl diethylenediaminoglycine is similar in structure but has different applications, primarily in cosmetics as an antistatic and conditioning agent .
- N-(2-(2-Dodecylaminoethylamino)ethyl)glycine shares a similar backbone but differs in its functional groups, leading to variations in reactivity and applications .
- 3,6,9-Triazaheneicosanoic acid is another structurally related compound with distinct properties and uses .
Glycine, N-[2-(dodecylamino)ethyl]- stands out due to its specific surfactant properties and its ability to integrate into lipid bilayers, making it unique among its peers .
Properties
IUPAC Name |
2-[2-(dodecylamino)ethylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14-18-15-16(19)20/h17-18H,2-15H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFFQWNDECRHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCNCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630203 | |
Record name | N-[2-(Dodecylamino)ethyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23157-56-4 | |
Record name | N-[2-(Dodecylamino)ethyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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